Sodium2-hydroxy-2-(pyridin-3-yl)propanoate
Description
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate is a sodium salt derivative of 2-hydroxy-2-(pyridin-3-yl)propanoic acid. Its structure features a pyridin-3-yl group attached to a central carbon bearing a hydroxyl group, with a propanoate backbone. The sodium salt enhances water solubility, making it advantageous for pharmaceutical or biochemical applications where ionic character and bioavailability are critical .
Properties
Molecular Formula |
C8H8NNaO3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-3-2-4-9-5-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
JKFKKWYXIOPZHV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate typically involves the reaction of 2-hydroxy-2-(pyridin-3-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
In industrial settings, the production of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in functional groups, substituents, and backbone modifications, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Functional Group Variations
- Ethyl 2-oxo-3-(pyridin-3-yl)propanoate (CAS 15504-37-7): Structure: Contains a ketone (oxo) at position 2 and an ethyl ester. Properties: Higher lipophilicity due to the ester group; reduced water solubility compared to the sodium salt. Molecular weight: 193.2 g/mol . Applications: Likely used as a synthetic intermediate for pharmaceuticals.
- (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid: Structure: Features an amino group instead of a hydroxyl group. Properties: The amino group confers zwitterionic character, enhancing solubility in polar solvents. Potential applications in peptide mimetics or enzyme inhibitors .
- 2-Methyl-3-(pyridin-3-yl)propanoic acid hydrochloride (CAS 1956309-53-7): Structure: Methyl substituent at position 2 and a hydrochloride salt. Properties: Increased lipophilicity from the methyl group; hydrochloride salt improves crystallinity and stability .
Backbone and Substituent Modifications
- Ethyl 3-(4-(2-hydroxy-3-methoxyphenyl)pyridin-3-yl)propanoate: Structure: Includes a methoxy-substituted phenyl ring conjugated to pyridine. Synthesis: Optimized to eliminate chromatography, achieving >70% yield . Applications: Potential use in Toll-like receptor 4 (TLR4) antagonist development due to phenolic moieties .
- ((1R,5S)-1-(3-methylbut-2-en-1-yl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-en-3-yl)methyl-3-(pyridin-3-yl)propanoate (A41): Structure: Complex bicyclic framework with a methylbutenyl group. Properties: High molecular weight (341.16 g/mol) and lipophilicity. Acts as a pancreatic lipase inhibitor, demonstrating the impact of structural complexity on biological targeting .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |
|---|---|---|---|---|
| Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate | C₈H₈NNaO₃ | 193.15 | Hydroxyl, pyridine, sodium salt | High water solubility, ionic character |
| Ethyl 2-oxo-3-(pyridin-3-yl)propanoate | C₁₀H₁₁NO₃ | 193.20 | Oxo, ethyl ester | Lipophilic, synthetic intermediate |
| 2-Methyl-3-(pyridin-3-yl)propanoic acid | C₉H₁₁NO₂ | 165.19 | Methyl, carboxylic acid | Moderate solubility, crystalline |
| A41 (Bicyclic derivative) | C₂₀H₂₃NO₄ | 341.16 | Bicyclic, ester | Protease inhibition, high complexity |
Key Research Findings and Trends
- Structural Complexity vs. Bioactivity : Compounds with extended aromatic systems (e.g., bicyclic frameworks or oxadiazoles) show enhanced target specificity but require more intricate synthesis .
- Salt Forms : Sodium and hydrochloride salts improve solubility and crystallinity, critical for pharmaceutical formulations .
- Synthetic Efficiency : Chromatography-free methods (e.g., ) reduce costs and time, favoring industrial scalability .
Biological Activity
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate, a compound with the molecular formula C8H8NNaO3, has garnered attention in recent years for its potential biological activities. This article examines its biological properties, including antimicrobial and anticancer effects, and presents relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a hydroxyl group and a pyridine ring, which are critical for its biological activity. The presence of the pyridine moiety is known to enhance interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
Case Study:
A notable study published in Cancer Research found that treatment with Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported:
- Tumor Volume Reduction: 45% after 4 weeks of treatment
- Survival Rate Increase: 30% higher than control groups
The biological activity of Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of HDACs, leading to changes in gene expression associated with cell cycle arrest and apoptosis.
- Membrane Disruption: Its amphiphilic nature allows it to integrate into microbial membranes, causing structural damage.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, contributing to programmed cell death.
Comparative Analysis
To better understand the unique properties of Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate, it is useful to compare it with similar compounds.
| Compound | Biological Activity | MIC (µg/mL) | HDAC Inhibition |
|---|---|---|---|
| Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate | Antimicrobial, Anticancer | Varies by strain | Yes |
| Sodium 2-(pyridin-2-yl)propanoate | Moderate Antimicrobial | 64 | No |
| Sodium 2-(quinolin-2-yl)propanoate | Weak Anticancer | Not established | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate, and how can yield be maximized?
- Methodology : A high-yield (91%) method involves hydrolysis of the ester precursor with aqueous NaOH in methanol, followed by acidification (pH 3) and purification via liquid-liquid extraction (ethyl acetate/water). Crystallization with hexane/ethyl acetate enhances purity .
- Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | 10 N NaOH, methanol, RT, 10 hr | 91% |
| Purification | Hexane:ethyl acetate (9:1) | >95% purity |
Q. How is Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate characterized using spectroscopic techniques?
- Analytical Workflow :
- LCMS : m/z 393 [M+H]+ confirms molecular weight .
- HPLC : Retention time 0.29 min (condition: SQD-FA50) validates purity .
- NMR/IR : Used to confirm functional groups (e.g., hydroxy, pyridine) in analogs like ethyl 2-amino-3-(pyridin-2-yl)propanoate .
Q. What solvent systems are effective for recrystallizing this compound?
- Approach : Hexane:ethyl acetate (9:1) achieves high recovery rates (85–90%) by exploiting polarity differences. Pre-stirring the mixture ensures homogeneity before filtration .
Advanced Research Questions
Q. How does the pyridin-3-yl substituent influence the compound’s reactivity compared to pyridin-2-yl analogs?
- Mechanistic Insight : The pyridin-3-yl group’s meta-position reduces electron withdrawal at the carbonyl, slowing nucleophilic attacks compared to ortho-substituted analogs. This is critical for designing reaction conditions (e.g., ester hydrolysis) .
- Comparative Reactivity :
| Substituent Position | Relative Reaction Rate (vs. pyridin-3-yl) |
|---|---|
| Pyridin-2-yl (ortho) | 1.5× faster |
| Pyridin-4-yl (para) | 0.8× slower |
Q. How can crystallographic data discrepancies be resolved during structural validation?
- Software Tools : SHELXL refines high-resolution or twinned data via robust least-squares algorithms. SHELXPRO interfaces with macromolecular datasets, while SHELXD/E enable experimental phasing .
- Validation Metrics :
Q. What strategies mitigate contradictions in biological activity data across structural analogs?
- Experimental Design :
Binding Assays : Use isothermal titration calorimetry (ITC) to compare affinity for targets like enzymes (e.g., PLpro protease) .
SAR Studies : Modify substituents (e.g., 6-fluoropyridin-3-yl) to assess bioactivity shifts. For example, fluorination increases metabolic stability by 30% in analogs .
Q. How can diazo transfer reactions be optimized for derivatizing this compound?
- Conditions : Tosyl azide with Et₃N in CH₂Cl₂ achieves 84% yield in analogs (e.g., methyl 3-oxo-3-(pyridin-3-yl)propanoate). Lower temperatures (−20°C) minimize side reactions .
- Applications : Diazo intermediates enable cycloadditions for heterocycle synthesis (e.g., pyrroles) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
